molecular formula C12H16OSi B13669119 (2-((Trimethylsilyl)ethynyl)phenyl)methanol CAS No. 229027-92-3

(2-((Trimethylsilyl)ethynyl)phenyl)methanol

Cat. No.: B13669119
CAS No.: 229027-92-3
M. Wt: 204.34 g/mol
InChI Key: SCLYRKPAXPMUTF-UHFFFAOYSA-N
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Description

(2-((Trimethylsilyl)ethynyl)phenyl)methanol is an organic compound with the molecular formula C12H16OSi It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a phenyl ring bearing a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Trimethylsilyl)ethynyl)phenyl)methanol typically involves the reaction of 2-bromo-1-(trimethylsilyl)ethyne with a phenylmethanol derivative under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as triethylamine, to facilitate the coupling reaction. The reaction mixture is then subjected to purification processes to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-((Trimethylsilyl)ethynyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkyl halides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(2-((Trimethylsilyl)ethynyl)phenyl)methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-((Trimethylsilyl)ethynyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The phenyl ring and methanol group contribute to the compound’s overall chemical behavior and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (2-((Trimethylsilyl)ethynyl)phenyl)ethanol
  • (2-((Trimethylsilyl)ethynyl)phenyl)acetaldehyde
  • (2-((Trimethylsilyl)ethynyl)phenyl)acetic acid

Uniqueness

(2-((Trimethylsilyl)ethynyl)phenyl)methanol is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

229027-92-3

Molecular Formula

C12H16OSi

Molecular Weight

204.34 g/mol

IUPAC Name

[2-(2-trimethylsilylethynyl)phenyl]methanol

InChI

InChI=1S/C12H16OSi/c1-14(2,3)9-8-11-6-4-5-7-12(11)10-13/h4-7,13H,10H2,1-3H3

InChI Key

SCLYRKPAXPMUTF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1CO

Origin of Product

United States

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